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Application of TAK-448 (MVT-602) in Female Infertility Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-448, also known as MVT-602, is a potent and selective synthetic nonapeptide agonist of the kisspeptin receptor (KISS1R).[1][2] Kisspeptin is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3][4] This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for normal reproductive function, including follicular development and ovulation.[4]

TAK-448 has demonstrated a more prolonged and potent pharmacodynamic profile compared to the native kisspeptin-54 (KP54), making it a promising therapeutic candidate for female infertility disorders characterized by deficient GnRH secretion, such as hypothalamic amenorrhea (HA).[1][3][5] It is also being investigated as a novel agent for triggering final oocyte maturation in assisted reproductive technologies (ART), such as in-vitro fertilization (IVF).[6][7]

Mechanism of Action

TAK-448 acts as an agonist at the KISS1R, which is expressed on GnRH neurons in the hypothalamus.[3][4] Binding of **TAK-448** to KISS1R initiates a signaling cascade that leads to the depolarization of GnRH neurons and the pulsatile release of GnRH into the hypophyseal portal circulation. GnRH then stimulates the anterior pituitary gland to secrete LH and FSH,

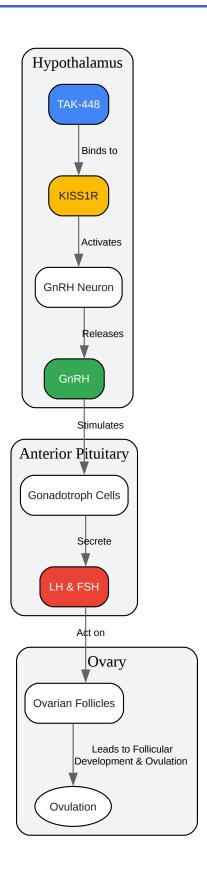


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which act on the ovaries to promote follicular growth, steroidogenesis, and ultimately, ovulation. [4] The prolonged action of **TAK-448** compared to native kisspeptin is attributed to its increased potency and stability.[3][6]





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Figure 1: Signaling pathway of TAK-448 in the HPG axis.



Applications in Female Infertility Research Treatment of Hypothalamic Amenorrhea (HA)

HA is a condition of anovulatory infertility characterized by reduced GnRH pulsatility.[8] Studies have shown that women with HA exhibit a heightened gonadotropin response to **TAK-448** compared to healthy women, suggesting a potential therapeutic role in restoring ovulation in this patient population.[8]

Oocyte Maturation in In-Vitro Fertilization (IVF)

TAK-448 is being investigated as a trigger for final oocyte maturation in women undergoing controlled ovarian stimulation for IVF.[6][7] Its ability to induce an LH surge that more closely mimics the natural mid-cycle surge may offer advantages over traditional triggers like human chorionic gonadotropin (hCG), potentially reducing the risk of ovarian hyperstimulation syndrome (OHSS).[3][6]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for **TAK-448** (MVT-602) from clinical studies in women.

Table 1: Pharmacokinetic Properties of **TAK-448** (MVT-602) in Healthy Women

Parameter	Value	Reference
Administration	Single subcutaneous dose	[9]
Elimination Half-life	1.3 - 2.2 hours	[9]

Table 2: Pharmacodynamic Response to a Single Subcutaneous Dose of **TAK-448** (MVT-602) in Women



Patient Population	Dose	Peak LH Rise (IU/L)	Time to Peak LH (hours)	LH AUC (IU·h/L)	Reference
Healthy Women	0.03 nmol/kg	5.6 (median)	21.0 (median)	169.0	[1][8]
Women with HA	0.03 nmol/kg	17.8 (median)	6.0 (median)	-	[8]
Healthy Women (with ovarian stimulation)	3 µg	82.4 (mean max change)	24.8	-	[9]

Table 3: Ovulation Induction with **TAK-448** (MVT-602) in Healthy Women with Ovarian Stimulation

Dose	Ovulation within 5 days	Reference
0.1 μg	75%	[6][9]
0.3 μg	82%	[6][9]
1.0 μg	88%	[6][9]
3.0 µg	100%	[6][9]
Placebo	60%	[6][9]

Experimental Protocols

Protocol 1: Evaluation of Gonadotropin Response to TAK-448 in Women with Hypothalamic Amenorrhea

Objective: To assess the LH and FSH response to a single dose of **TAK-448** in women with HA compared to healthy controls.

Methodology:

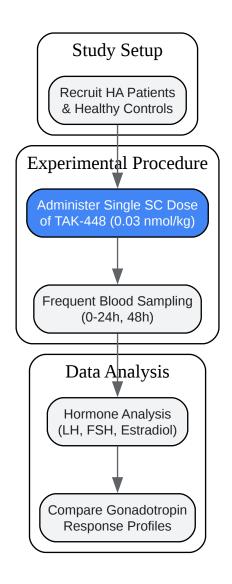
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- Participant Recruitment: Recruit women diagnosed with HA and a cohort of healthy women in the early follicular phase of their menstrual cycle.
- Drug Administration: Administer a single subcutaneous injection of TAK-448 at a dose of 0.03 nmol/kg.[8]
- Blood Sampling: Collect blood samples for hormone analysis at baseline and then at frequent intervals (e.g., every 30 minutes) for 24 hours, with an additional sample at 48 hours post-administration.[8]
- Hormone Analysis: Measure serum concentrations of LH, FSH, and estradiol using validated immunoassays.
- Data Analysis: Compare the peak amplitude, time to peak, and area under the curve (AUC) of the gonadotropin response between the HA and healthy women groups.





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Figure 2: Experimental workflow for HA study.

Protocol 2: Assessment of TAK-448 for Oocyte Maturation in an IVF Protocol

Objective: To evaluate the efficacy of **TAK-448** in triggering final oocyte maturation and ovulation in women undergoing controlled ovarian stimulation.

Methodology:

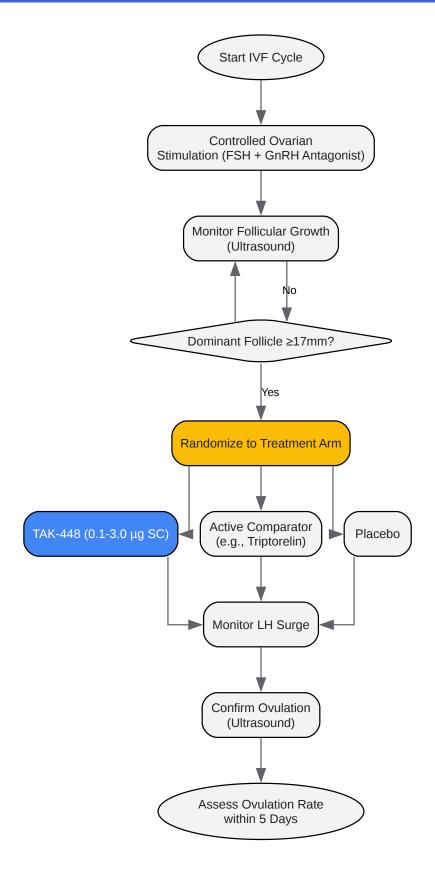
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- Participant Cohort: Recruit healthy women undergoing a minimal controlled ovarian stimulation protocol (e.g., recombinant FSH and a GnRH antagonist).[6]
- Follicular Monitoring: Monitor follicular development via transvaginal ultrasound.
- Trigger Administration: Once the dominant follicle reaches a mature size (e.g., ≥17 mm), randomize participants to receive a single subcutaneous dose of TAK-448 (e.g., 0.1, 0.3, 1.0, or 3.0 µg), an active comparator (e.g., triptorelin 0.2 mg), or placebo.[6][9]
- Hormone Monitoring: Monitor serum LH levels every 2-4 hours for the first 48 hours post-trigger, and then daily.
- Ovulation Assessment: Confirm ovulation via transvaginal ultrasound.
- Primary Endpoint: The primary outcome is the rate of ovulation within 5 days of trigger administration.





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Figure 3: Experimental workflow for IVF oocyte maturation study.



Conclusion

TAK-448 (MVT-602) represents a significant advancement in the modulation of the HPG axis for the treatment of female infertility. Its potent and prolonged agonistic activity at the KISS1R offers a promising therapeutic strategy for conditions of GnRH deficiency and a potentially safer and more physiological alternative for oocyte maturation in ART. The provided protocols and data serve as a foundation for further research and development of this novel compound in the field of reproductive medicine.

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